1-Bromo-4-(4,4,4-trifluorobutoxy)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-(4,4,4-trifluorobutoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF3O/c11-8-2-4-9(5-3-8)15-7-1-6-10(12,13)14/h2-5H,1,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOCRHOPLAYFLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCC(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Precision Synthetic Methodologies for 1 Bromo 4 4,4,4 Trifluorobutoxy Benzene and Its Precursors
Strategic Formation of the Aryl Ether Linkage in 1-Bromo-4-(4,4,4-trifluorobutoxy)benzene
The formation of the ether bond is a pivotal step in the synthesis of this compound. This can be accomplished through several reliable methods, each with its own set of advantages and specific applications.
Etherification Reactions Utilizing 4,4,4-Trifluoro-1-butanol (B1295206) Derivatives
A primary route to the target molecule involves the Williamson ether synthesis. This reaction typically utilizes a salt of 4-bromophenol (B116583) and a derivative of 4,4,4-trifluoro-1-butanol, such as 4,4,4-trifluorobutyl tosylate or a similar compound with a good leaving group. The reaction is generally carried out in the presence of a base, which deprotonates the phenol (B47542) to form a more nucleophilic phenoxide ion. The phenoxide then displaces the leaving group on the trifluorobutanol derivative in an SN2 reaction to form the desired ether.
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| 4-Bromophenol | 4,4,4-Trifluoro-1-butanol | N/A | N/A | No direct reaction |
| Sodium 4-bromophenoxide | 4,4,4-Trifluorobutyl tosylate | N/A | DMF, THF | This compound |
| 4-Bromophenol | 4,4,4-Trifluorobutyl bromide | K₂CO₃, Cs₂CO₃ | Acetone, Acetonitrile (B52724) | This compound |
Nucleophilic Aromatic Substitution Pathways for Oxygen Incorporation
Nucleophilic aromatic substitution (SNAr) offers an alternative pathway for forming the aryl ether linkage. byjus.commasterorganicchemistry.com This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups. byjus.commasterorganicchemistry.com In the context of synthesizing this compound, a suitable precursor would be a di-halo-substituted benzene (B151609), such as 1-bromo-4-fluorobenzene. The fluorine atom, being highly electronegative, activates the ring for nucleophilic attack. The reaction proceeds by the addition of the alkoxide of 4,4,4-trifluoro-1-butanol to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. chemistrysteps.com Subsequent elimination of the fluoride (B91410) ion restores the aromaticity of the ring and yields the final product. chemistrysteps.com The reactivity order for halogens in SNAr reactions is typically F > Cl > Br > I. masterorganicchemistry.com
| Aromatic Substrate | Nucleophile | Conditions | Product |
| 1-Bromo-4-fluorobenzene | Sodium 4,4,4-trifluorobutoxide | High Temperature, Polar aprotic solvent (e.g., DMSO, DMF) | This compound |
| 1-Bromo-4-nitrobenzene (B128438) | Sodium 4,4,4-trifluorobutoxide | Milder conditions than with 1-bromo-4-fluorobenzene | This compound (followed by reduction of nitro group and Sandmeyer reaction) |
Palladium-Catalyzed and Copper-Catalyzed C-O Bond Formation Approaches
Modern synthetic chemistry has increasingly turned to transition-metal-catalyzed cross-coupling reactions for the formation of C-O bonds. rsc.org Both palladium and copper catalysts have proven to be highly effective in this regard. rsc.org
Palladium-catalyzed Buchwald-Hartwig etherification allows for the coupling of aryl halides or triflates with alcohols. In this case, 4-bromophenol could be coupled with 4,4,4-trifluoro-1-butanol. The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by protonolysis with the alcohol to form a palladium alkoxide intermediate. Reductive elimination from this intermediate yields the desired aryl ether and regenerates the Pd(0) catalyst. The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed. mit.eduresearchgate.netnih.gov
Copper-catalyzed Ullmann condensation is a classical method for forming aryl ethers. While traditionally requiring harsh reaction conditions, modern advancements have led to the development of milder protocols, often using specialized ligands. The reaction involves the coupling of an aryl halide with an alcohol in the presence of a copper catalyst and a base. For the synthesis of this compound, this would entail reacting 1,4-dibromobenzene (B42075) or 1-bromo-4-iodobenzene (B50087) with 4,4,4-trifluoro-1-butanol.
| Coupling Partners | Catalyst System | Base | Solvent | Product |
| 4-Bromophenol and 4,4,4-Trifluorobutyl tosylate | Pd(OAc)₂, Xantphos | Cs₂CO₃ | Dioxane | This compound |
| 1,4-Dibromobenzene and 4,4,4-Trifluoro-1-butanol | CuI, Phenanthroline | K₂CO₃ | Toluene | This compound |
Controlled Introduction of the Bromine Moiety on the Benzene Ring
The introduction of the bromine atom onto the benzene ring must be carefully controlled to ensure the correct regiochemistry, leading to the desired 1,4-disubstituted pattern.
Electrophilic Aromatic Bromination under Regioselective Conditions
Electrophilic aromatic substitution is a fundamental reaction for the functionalization of aromatic rings. fiveable.me For the synthesis of this compound, the starting material would be 4-(4,4,4-trifluorobutoxy)benzene. The trifluorobutoxy group is an ortho, para-directing group due to the lone pairs on the oxygen atom which can be donated to the ring through resonance. However, due to steric hindrance from the bulky trifluorobutoxy group, the para-substituted product is typically favored.
The bromination is usually carried out using molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). libretexts.org The catalyst polarizes the Br-Br bond, creating a more potent electrophile. libretexts.org Alternatively, N-bromosuccinimide (NBS) can be used as a source of electrophilic bromine, often in a polar solvent like acetonitrile. nih.gov
| Substrate | Brominating Agent | Catalyst/Solvent | Key Outcome |
| 4-(4,4,4-Trifluorobutoxy)benzene | Br₂ | FeBr₃ / CCl₄ | Predominantly para-bromination |
| 4-(4,4,4-Trifluorobutoxy)benzene | N-Bromosuccinimide | Acetonitrile | High para-selectivity |
Halogenation via Aryl Diazonium Salts
The Sandmeyer reaction provides a versatile method for introducing a bromine atom onto an aromatic ring, starting from an aniline (B41778) derivative. wikipedia.org This method is particularly useful when direct bromination is not feasible or gives poor regioselectivity. The synthesis begins with the preparation of 4-(4,4,4-trifluorobutoxy)aniline. This aniline is then diazotized using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrobromic acid (HBr), at low temperatures (0-5 °C). The resulting aryl diazonium salt is then treated with a solution of copper(I) bromide (CuBr) in HBr. nih.govorganic-chemistry.org This promotes the decomposition of the diazonium salt, with the loss of nitrogen gas, and the formation of the aryl bromide. nih.gov
| Starting Material | Reagent 1 | Reagent 2 | Product |
| 4-(4,4,4-Trifluorobutoxy)aniline | NaNO₂, HBr (0-5 °C) | CuBr, HBr | This compound |
Late-Stage Bromination Strategies
Late-stage functionalization is a powerful strategy in organic synthesis, allowing for the introduction of key functional groups at a late step in a synthetic sequence. In the context of this compound, this typically involves the bromination of the precursor, 4-(4,4,4-trifluorobutoxy)benzene. The trifluorobutoxy group is an ortho-, para-directing group due to the electron-donating character of the ether oxygen. Since the para position is already substituted, electrophilic aromatic substitution will be directed to the ortho position.
Common brominating agents for this transformation include N-bromosuccinimide (NBS) and elemental bromine (Br₂), often in the presence of a catalyst. The choice of solvent and reaction conditions can significantly influence the regioselectivity and yield of the reaction. For instance, the bromination of activated aromatic rings can proceed with high selectivity. researchgate.net The reaction of 1,4-di-tert-butylbenzene (B89470) with bromine and iron as a catalyst in carbon tetrachloride yields the 2-bromo derivative, demonstrating the feasibility of selective bromination in the presence of bulky substituents. researchgate.net
| Reagent/System | Conditions | Outcome | Reference |
| N-Bromosuccinimide (NBS) | Acetonitrile, room temperature | Selective bromination of electron-rich aromatic rings. | researchgate.net |
| Bromine (Br₂) / Iron catalyst | Carbon tetrachloride | Bromination of substituted benzenes. | researchgate.net |
| α,β-dibromohydrocinnamic acid / Base | - | Mild and selective bromination of sensitive aromatic compounds. | researchgate.net |
Synthesis of the 4,4,4-Trifluorobutane Chain and its Functionalization
The 4,4,4-trifluorobutoxy side chain is a crucial component that imparts unique properties to the final molecule. Its synthesis often starts from precursors that are then fluorinated or from smaller fluorinated building blocks that are elongated. A key intermediate in many synthetic routes is 4,4,4-trifluorobutanol.
The introduction of a trifluoromethyl group onto a butane (B89635) backbone can be achieved through various methods. One common approach is the reduction of 4,4,4-trifluorobutyric acid or its esters. For example, 4,4,4-trifluoroacetic acid can be reduced with lithium aluminum hydride to yield 4,4,4-trifluorobutanol. google.com However, the high cost of 4,4,4-trifluoroacetic acid can be a drawback for large-scale synthesis. google.com
Another strategy involves the use of more readily available starting materials. A patented method describes the synthesis of 4,4,4-trifluorobutanol starting from diethyl malonate and 2,2,2-trifluoroethyl p-toluenesulfonate. google.com The resulting 2-(2,2,2-trifluoroethyl)-diethyl malonate undergoes decarboxylation to give 4,4,4-trifluoroethyl butyrate, which is then reduced to the target alcohol. google.com
Chain elongation methods provide an alternative route to the 4,4,4-trifluorobutane skeleton. One patented method involves the reaction of 3-halogen-1,1,1-trifluoropropane with magnesium to form a Grignard reagent. google.com This Grignard reagent is then reacted with dimethylformamide (DMF) to produce 4,4,4-trifluorobutanal (B105314), which is subsequently reduced to 4,4,4-trifluorobutanol using a borohydride (B1222165) reducing agent. google.com
Another approach utilizes a coupling reaction. For instance, 2-bromoethanol (B42945) can be protected, converted to a Grignard reagent, and then coupled with 2,2,2-trifluoroethyl methanesulfonate. google.com Deprotection of the resulting product yields 4,4,4-trifluorobutanol. google.com These methods highlight the importance of functional group interconversions to arrive at the desired 4,4,4-trifluorobutanol precursor.
| Starting Material(s) | Key Steps | Product | Reference |
| 3-halogen-1,1,1-trifluoropropane, Magnesium, DMF | Grignard formation, formylation, reduction | 4,4,4-Trifluorobutanol | google.com |
| 2-Bromoethanol, 3,4-Dihydropyran, 2,2,2-Trifluoroethyl methanesulfonate | Protection, Grignard formation, coupling, deprotection | 4,4,4-Trifluorobutanol | google.com |
| Diethyl malonate, 2,2,2-Trifluoroethyl p-toluenesulfonate | Substitution, decarboxylation, reduction | 4,4,4-Trifluorobutanol | google.com |
Convergent and Divergent Synthetic Pathways for this compound
The assembly of the final target molecule can be achieved through either convergent or divergent strategies.
A common convergent approach involves the synthesis of the two key fragments, 4-bromophenol and an activated form of the 4,4,4-trifluorobutoxy side chain, followed by their coupling. The Williamson ether synthesis is a classic and widely used method for this purpose. wikipedia.orglibretexts.org In this reaction, the sodium salt of 4-bromophenol (formed by deprotonation with a base like sodium hydride) acts as a nucleophile, attacking an electrophilic 4,4,4-trifluorobutyl halide or tosylate in an SN2 reaction. wikipedia.orgmasterorganicchemistry.com For this reaction to be efficient, a primary alkyl halide or tosylate is preferred to minimize competing elimination reactions. libretexts.org
Alternatively, the Mitsunobu reaction offers a mild and efficient method for coupling an alcohol with a pronucleophile, such as a phenol. wikipedia.orgorganic-chemistry.org In this case, 4,4,4-trifluorobutanol is reacted with 4-bromophenol in the presence of a phosphine, typically triphenylphosphine (B44618), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov This reaction generally proceeds with inversion of configuration at the alcohol's stereocenter, though this is not relevant for the achiral 4,4,4-trifluorobutanol. organic-chemistry.org
A divergent pathway would start from a common intermediate, such as 4-(4,4,4-trifluorobutoxy)benzene, which could be synthesized via the aforementioned coupling methods using phenol instead of 4-bromophenol. This intermediate could then undergo various transformations, including the late-stage bromination described in section 2.2.3 to yield the target compound.
| Reaction | Reactants | Reagents | Key Features | References |
| Williamson Ether Synthesis | 4-Bromophenol, 4,4,4-Trifluorobutyl halide/tosylate | Base (e.g., NaH) | SN2 mechanism, good for primary halides. | wikipedia.orglibretexts.orgmasterorganicchemistry.com |
| Mitsunobu Reaction | 4-Bromophenol, 4,4,4-Trifluorobutanol | Triphenylphosphine, DEAD/DIAD | Mild conditions, redox-condensation. | wikipedia.orgorganic-chemistry.orgnih.gov |
Process Optimization and Scale-Up Considerations in Academic Synthesis
While the above-mentioned synthetic routes are effective on a laboratory scale, process optimization is crucial for preparing larger quantities of this compound efficiently and safely. Key considerations include the cost and availability of starting materials, reaction yields, ease of purification, and the environmental impact of the process.
For instance, in the synthesis of 4,4,4-trifluorobutanol, a patented method highlights that while the reduction of 4,4,4-trifluorobutyric acid gives a high yield, the starting material is expensive. google.com The development of alternative routes from cheaper materials like 3-halogen-1,1,1-trifluoropropane is therefore advantageous for scale-up. google.com The purification of intermediates and the final product is also a critical factor. One patent notes that the distillation of 4,4,4-trifluorobutanal can lead to decomposition, and a method involving the formation of a borate (B1201080) ester or acetonide was developed to overcome this issue during kilogram-scale synthesis. google.com
In coupling reactions like the Williamson ether synthesis, the choice of solvent and base can impact the reaction rate and selectivity. Phase-transfer catalysts are sometimes employed in industrial settings to facilitate the reaction between a water-soluble phenoxide and an organic-soluble alkyl halide. For the Mitsunobu reaction, the removal of byproducts such as triphenylphosphine oxide and the reduced hydrazine (B178648) can be challenging. The development of polymer-supported reagents or alternative reagents with easier workup procedures is an active area of research to improve the practicality of this reaction on a larger scale. organic-chemistry.org
Mechanistic Investigations and Reactivity Profiling of 1 Bromo 4 4,4,4 Trifluorobutoxy Benzene
Electrophilic Aromatic Substitution (EAS) Reactivity of the Benzene (B151609) Ring
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene and its derivatives. The introduction of an electrophile onto the aromatic ring proceeds via a two-step mechanism involving the formation of a positively charged intermediate known as an arenium ion or sigma complex. The rate and regioselectivity of this reaction are profoundly influenced by the substituents already present on the ring.
Directing Effects of Bromo and Trifluorobutoxy Substituents
The directing effect of a substituent in EAS reactions determines the position at which the incoming electrophile will attack the benzene ring. Substituents are broadly classified as either activating (ortho,para-directing) or deactivating (meta-directing). Halogens are a notable exception, being deactivating yet ortho,para-directing.
Quantitative Analysis of Substituent Electronic Effects (e.g., Hammett Correlations)
The electronic effect of a substituent can be quantified using the Hammett equation, which relates the rate or equilibrium constant of a reaction to the electronic properties of the substituent. The Hammett constant (σ) is a measure of the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
| Substituent | σ_meta | σ_para |
| -H | 0.00 | 0.00 |
| -Br | 0.39 | 0.23 |
| -OCH₃ | 0.12 | -0.27 |
| -OCF₃ | 0.40 | 0.35 |
| -CF₃ | 0.43 | 0.54 |
The butoxy chain in the 4,4,4-trifluorobutoxy group will slightly dampen the strong electron-withdrawing effect of the trifluoromethyl group compared to a directly attached trifluoromethoxy group (-OCF₃). Therefore, the Hammett constant for the 4,4,4-trifluorobutoxy group is expected to be positive, indicating it is an electron-withdrawing and deactivating group, but likely less so than a trifluoromethoxy group.
Regioselectivity Control in Further Functionalizations
The regioselectivity of further electrophilic aromatic substitution on 1-Bromo-4-(4,4,4-trifluorobutoxy)benzene will be dictated by the combined directing effects of the existing substituents. The bromo group directs ortho and para to itself. The 4,4,4-trifluorobutoxy group is also expected to be ortho,para-directing.
Given the substitution pattern, the positions ortho to the 4,4,4-trifluorobutoxy group are also meta to the bromo group, and the positions ortho to the bromo group are meta to the 4,4,4-trifluorobutoxy group. The position para to the bromo group is occupied by the trifluorobutoxy group, and vice-versa. Therefore, electrophilic attack will be directed to the two remaining vacant positions on the ring. Both vacant positions are ortho to one group and meta to the other. Steric hindrance from the relatively bulky 4,4,4-trifluorobutoxy group may influence the final product distribution, potentially favoring substitution at the position ortho to the smaller bromo group.
Nucleophilic Aromatic Substitution (SNAr) at the Bromine-Substituted Position
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike nucleophilic substitution at aliphatic centers (SN1 and SN2), SNAr reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring to proceed. researchgate.netunizin.org
Influence of Electron-Withdrawing Trifluorobutoxy Group on SNAr Reactivity
The SNAr reaction proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.netunizin.org The presence of electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group, is crucial for stabilizing this negatively charged intermediate and thus accelerating the reaction.
In this compound, the 4,4,4-trifluorobutoxy group is located para to the bromine atom. As an electron-withdrawing group, it will activate the ring towards nucleophilic attack at the bromine-substituted position. The strong inductive effect of the trifluoromethyl group, transmitted through the butoxy chain, helps to delocalize the negative charge of the Meisenheimer complex, thereby lowering the activation energy of the reaction.
The general reactivity trend for leaving groups in SNAr reactions is F > Cl > Br > I. Although bromine is not the most reactive leaving group, the presence of the activating trifluorobutoxy group can still enable SNAr reactions to occur under appropriate conditions with strong nucleophiles.
Reaction Kinetics and Transition State Analysis of SNAr Processes
The kinetics of SNAr reactions are typically second order, being first order in both the aryl halide and the nucleophile. The rate of reaction is highly dependent on the nature of the solvent, the nucleophile, and the electronic properties of the substituents on the aromatic ring.
Transition Metal-Catalyzed Cross-Coupling Reactions of this compound
This compound serves as a valuable aryl bromide precursor in a variety of transition metal-catalyzed cross-coupling reactions. The presence of the bromine atom provides a reactive site for oxidative addition to a low-valent metal catalyst, typically palladium, initiating the catalytic cycle. The 4,4,4-trifluorobutoxy group, being an electron-donating ether group, influences the electronic properties of the aromatic ring, which can affect the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds, particularly for creating biaryl structures. This reaction couples an organoboron compound (like a boronic acid or its ester) with an organohalide. For this compound, this reaction is employed to couple the aryl bromide with various boronic acids or esters, leading to the synthesis of functionalized biphenyl (B1667301) derivatives.
A key step in the mechanism is the transmetalation of the organic group from the boron atom to the palladium center, which is typically facilitated by a base. The catalytic cycle, involving oxidative addition, transmetalation, and reductive elimination, has been extensively studied. Research has demonstrated the successful application of Suzuki-Miyaura coupling to this compound in the synthesis of complex molecules. For instance, in the synthesis of intermediates for pharmaceutically active compounds, this aryl bromide has been coupled with heterocyclic boronic acids. A specific example involves the coupling with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, where a palladium catalyst and a suitable base are used to achieve high yields of the desired biaryl product.
Table 1: Suzuki-Miyaura Coupling of this compound
| Coupling Partner | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Pd(OAc)₂ | SPhos | K₃PO₄ | 2-Methyl-THF / H₂O | Reflux | 97 |
The Heck reaction offers a method to form substituted alkenes by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org The reaction typically proceeds via oxidative addition of the aryl bromide to a Pd(0) center, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the olefinic product and regenerate the catalyst. orgsyn.org While specific examples detailing the Heck reaction with this compound are not prominent in the surveyed literature, its structure is amenable to this transformation for the synthesis of 4-(4,4,4-trifluorobutoxy)stilbenes and cinnamates.
Similarly, the Sonogashira coupling is a powerful tool for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. organic-chemistry.orgnih.gov This reaction is characteristically co-catalyzed by palladium and copper complexes and requires a base, often an amine, which can also serve as the solvent. researchgate.net The reaction allows for the direct alkynylation of the aromatic ring of this compound, producing arylalkyne derivatives. beilstein-journals.org The general mechanism involves the formation of a copper(I) acetylide, which then undergoes transmetalation with a palladium(II) intermediate. researchgate.net Despite its wide applicability, detailed studies focusing solely on the Sonogashira coupling of this compound are not extensively documented.
The Stille and Negishi couplings are versatile cross-coupling methods that utilize organometallic reagents for transmetalation. The Stille reaction involves the coupling of the aryl bromide with an organotin compound (organostannane) catalyzed by palladium. sigmaaldrich.comnih.gov A key advantage of Stille coupling is the stability and functional group tolerance of the organostannane reagents, though their toxicity is a significant drawback. organic-chemistry.org The reaction mechanism follows the standard catalytic cycle, with the transmetalation step involving the transfer of an organic group from tin to the palladium(II) center. sigmaaldrich.com
The Negishi coupling employs organozinc reagents, which are more reactive than their organoboron or organotin counterparts, often leading to faster reactions. sigmaaldrich.com This increased reactivity, however, comes with greater sensitivity to air and moisture. nih.gov The coupling of this compound via the Negishi reaction would involve its reaction with an organozinc halide in the presence of a palladium or nickel catalyst. sigmaaldrich.com This method is highly effective for forming C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds. While both Stille and Negishi reactions are theoretically applicable to this compound for diverse functionalization, specific research detailing these transformations with this particular substrate is limited.
The efficiency of transition metal-catalyzed cross-coupling reactions involving this compound is critically dependent on the design of the catalyst and, most importantly, the choice of ligand coordinated to the metal center. For aryl bromides, particularly those that may be less reactive, the development of sophisticated ligand systems has been crucial for achieving high yields and turnover numbers.
Bulky and electron-rich phosphine (B1218219) ligands are often required to promote the key steps of the catalytic cycle. google.com
Oxidative Addition: Electron-rich ligands enhance the electron density on the palladium(0) center, facilitating its oxidative addition to the C-Br bond of the substrate.
Reductive Elimination: Bulky ligands promote the final reductive elimination step, which forms the desired C-C bond and regenerates the active Pd(0) catalyst. This is often the rate-limiting step, and steric hindrance from the ligand can accelerate it. researchgate.net
Ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and other biaryl phosphines have proven highly effective for the Suzuki coupling of challenging substrates, including electron-rich aryl bromides. google.com The use of N-heterocyclic carbenes (NHCs) as ligands has also emerged as a powerful strategy, offering high stability and activity for coupling reactions of alkyl and aryl halides. researchgate.net The selection of the appropriate palladium precatalyst and ligand is therefore a key parameter that must be optimized to ensure efficient coupling of this compound with various partners.
Reactivity of the Butoxy and Trifluoromethyl Moieties
A critical aspect of using this compound as a synthetic building block is the stability of the ether linkage under various reaction conditions. Aryl ethers are known to be highly robust functional groups. The carbon-oxygen bond connecting the butoxy chain to the aromatic ring is generally unreactive under the neutral or basic conditions that characterize most palladium-catalyzed cross-coupling reactions. researchgate.net
Transformations Involving the Terminal Trifluoromethyl Group
The terminal trifluoromethyl (CF₃) group of this compound represents a significant challenge for chemical transformation due to the high strength of the carbon-fluorine (C-F) bond. The selective activation and functionalization of a single C-F bond within a CF₃ group is a formidable task in synthetic chemistry. nih.gov Research in this area generally focuses on broader classes of trifluoromethylated compounds rather than specifically on this compound. However, general principles of C-F bond activation can be applied to understand its potential reactivity.
The strong electron-withdrawing nature of the CF₃ group significantly influences the reactivity of the adjacent methylene (B1212753) (CH₂) group in the butoxy chain. nih.gov This inductive effect can make the protons on the γ-carbon (relative to the oxygen) more acidic and potentially susceptible to reactions that are not observed in their non-fluorinated analogs.
Transformations of the CF₃ group typically require harsh conditions or specialized reagents capable of overcoming the high bond dissociation energy of the C-F bond. Methodologies developed for other trifluoromethyl-containing compounds, such as trifluoromethylarenes or trifluoroacetates, could potentially be adapted. These strategies often involve:
Reductive Defluorination: Using potent reducing agents or photochemically mediated processes to cleave a C-F bond and generate a difluoro-radical or carbanion intermediate. For instance, photochemical methods have been developed for the defluorinative alkylation of ethyl trifluoroacetate, which proceeds via a gem-difluoro α-carbonyl radical. nih.gov
Lewis Acid or Superacid Catalysis: The use of strong Lewis acids or superacids can enhance the electrophilicity of the carbon atom in the CF₃ group, potentially facilitating nucleophilic attack or rearrangement. nih.govnih.gov
Transition Metal-Mediated C-F Activation: Coordination of the fluorine atoms to a transition metal center can weaken the C-F bond, enabling subsequent functionalization. baranlab.org
While specific studies on this compound are not prominent in the literature, research on related α-trifluoromethyl carbonyl compounds has shown that defluorinative functionalization can lead to valuable gem-difluoro synthons. nih.gov A hypothetical transformation of the trifluoromethyl group in the subject compound is presented in the table below, based on established reactivity principles.
| Reaction Type | Potential Reagents & Conditions | Hypothetical Product | Mechanistic Insight |
|---|---|---|---|
| Reductive Defluorination-Alkylation | Photocatalyst (e.g., Diaryl Ketone), Hantzsch Ester, Alkene | 1-Bromo-4-(4,4-difluoro-5-alkylpentoxy)benzene | Single electron transfer to the CF₃ group initiates C-F bond cleavage, forming a radical that adds to an alkene. nih.gov |
| Hydrolysis to Carboxylic Acid | Strong Acid/Base, High Temperature/Pressure | 4-(4-Bromophenoxy)butanoic acid | Stepwise hydrolysis of the CF₃ group to a COOH group; typically requires extreme conditions. |
Radical Reactions and Photochemical Transformations of this compound
The photochemistry of this compound is expected to be dominated by the cleavage of the carbon-bromine (C-Br) bond, which is the most labile bond under UV irradiation. Studies on structurally similar brominated aromatic compounds, such as brominated diphenyl ethers (BDEs) and bromofluorobenzenes, provide a strong model for the anticipated reactivity. nih.govresearchgate.net
Upon absorption of UV light (typically in the 250-300 nm range), the primary photochemical event is the homolytic cleavage of the C-Br bond, generating a 4-(4,4,4-trifluorobutoxy)phenyl radical and a bromine radical (Br•).
C₇H₄BrF₃O + hν → •C₆H₄O(CH₂)₃CF₃ + Br•
This process is known as reductive debromination and is well-documented for aryl halides. nih.govplos.org The fate of the resulting aryl radical is dependent on the reaction medium. In the presence of a hydrogen-donating solvent, such as acetonitrile (B52724) or methanol, the radical will abstract a hydrogen atom to yield the debrominated product, 1-(4,4,4-trifluorobutoxy)benzene. nih.govtheses.fr
The efficiency of this photolytic degradation can be influenced by several factors, including the solvent's hydrogen-donating ability and the presence of photosensitizers or quenchers. In aqueous systems, the reaction can be more complex, potentially involving reactive oxygen species (ROS) like hydroxyl radicals (•OH) or singlet oxygen (¹O₂), which can contribute to the degradation process through indirect photolysis. nih.govplos.org
The table below summarizes key findings from photolysis studies on analogous brominated aromatic compounds, which can be extrapolated to predict the behavior of this compound.
| Compound Class | Irradiation Conditions | Primary Photoproducts | Observed Mechanism | Reference |
|---|---|---|---|---|
| Low-Brominated Diphenyl Ethers (e.g., BDE-47) | UV (λ > 290 nm) in H₂O or organic solvents | Lower brominated diphenyl ethers, Phenols | Homolytic C-Br bond cleavage (reductive debromination). Contribution from ¹O₂ in aqueous systems. | nih.govplos.org |
| 1-Bromo-4-fluorobenzene | UV (266 nm) in molecular beam | 4-Fluorophenyl radical, Bromine atom | Direct C-Br bond fission following excitation to a repulsive electronic state. | researchgate.net |
| 1-Bromo-4-nitrobenzene (B128438) | Electrochemical reduction | Nitrobenzene radical anion, Bromide ion | Formation of a radical anion followed by C-Br bond cleavage (DISP type mechanism). | rsc.org |
Beyond photolysis, the C-Br bond can also participate in radical reactions initiated by other means, such as with radical initiators or via electrochemical methods. For example, the radical anion of 1-bromo-4-nitrobenzene has been shown to be reactive, undergoing C-Br bond cleavage. rsc.org This suggests that under appropriate reductive conditions, this compound could form a radical anion that subsequently loses a bromide ion to form the corresponding aryl radical.
Despite a comprehensive search for scientific literature and spectral data associated with the compound This compound (CAS Number: 1805631-15-9), the specific, detailed experimental data required to fulfill the requested article outline could not be located in publicly accessible databases and scientific journals.
The user's request stipulated a focused article on the advanced spectroscopic characterization and structural analysis of this particular molecule, including detailed data for High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, and 2D techniques) and High-Resolution Mass Spectrometry (HRMS), including fragmentation analysis and GC-MS.
While spectral data for analogous compounds—such as 1-bromo-4-(trifluoromethoxy)benzene and 1-bromo-4-(trifluoromethyl)benzene—are available, the precise experimental values and detailed structural correlations for the 4,4,4-trifluorobutoxy derivative were not found. Generating an article with the required level of scientific accuracy, including specific data tables and detailed research findings, is not possible without access to these primary experimental results.
Therefore, the article focusing solely on the advanced spectroscopic characterization of this compound cannot be generated at this time due to the absence of the necessary scientific data in the searched sources.
Advanced Spectroscopic Characterization and Structural Analysis of 1 Bromo 4 4,4,4 Trifluorobutoxy Benzene
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides profound insights into the molecular structure of 1-Bromo-4-(4,4,4-trifluorobutoxy)benzene by probing its molecular vibrations. nih.gov IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrational modes that cause a change in the dipole moment. libretexts.org Conversely, Raman spectroscopy involves the inelastic scattering of monochromatic light, detecting vibrational modes that result in a change in the molecule's polarizability. nih.govlibretexts.org These two methods are often complementary, offering a more complete vibrational analysis. nih.gov
The vibrational spectrum of this compound is characterized by absorption bands originating from its distinct functional groups: the bromo-substituted aromatic ring, the ether linkage, and the trifluoroalkyl chain.
Aryl Halide Vibrations : The presence of the bromine atom on the benzene (B151609) ring gives rise to specific vibrational modes. The C-Br stretching vibration is typically observed in the low-frequency region of the IR spectrum, generally between 650-510 cm⁻¹. blogspot.com For aryl bromides specifically, characteristic absorptions can appear near 1075 and 1030 cm⁻¹. blogspot.com The aromatic ring itself displays several characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) and carbon-carbon stretching vibrations within the ring in the 1600-1400 cm⁻¹ region. vscht.cz
Fluorinated Ether Vibrations : The ether group (C-O-C) and the trifluoromethyl group (CF₃) contribute significantly to the spectrum.
C-O Stretching : The C-O stretching vibration in ethers typically produces a strong absorption band in the 1300-1000 cm⁻¹ range. academyart.edu For phenyl alkyl ethers, two distinct strong C-O stretching bands are often observed, commonly around 1250 cm⁻¹ (asymmetric stretch) and 1050 cm⁻¹ (symmetric stretch). libretexts.org
C-F Stretching : The C-F bonds in the trifluoromethyl group lead to very strong absorption bands due to the high electronegativity of fluorine. These C-F stretching modes are typically found in the 1400-1000 cm⁻¹ range. blogspot.combenthamopen.com The presence of multiple fluorine atoms often results in several strong, complex bands in this region. blogspot.com
The confluence of these bands, particularly the intense C-O and C-F stretching vibrations, creates a complex but highly informative "fingerprint region" that is unique to the molecule's structure.
Table 1: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |
| Aromatic Ring | =C-H Stretch | 3100 - 3000 | Medium |
| Aromatic Ring | C=C Stretch | 1600 - 1400 | Medium to Weak |
| Alkyl Chain | -C-H Stretch | ~2900 | Medium |
| Aryl Ether | Asymmetric C-O-C Stretch | ~1250 | Strong |
| Aryl Ether | Symmetric C-O-C Stretch | ~1050 | Strong |
| Aryl Halide | C-Br Stretch | 1075 - 1030 | Medium |
| Fluorinated Alkyl | C-F Stretch | 1400 - 1000 | Very Strong |
The flexibility of the 4,4,4-trifluorobutoxy side chain allows for the existence of multiple conformational isomers (conformers) for this compound, arising from rotation around the C-O and C-C single bonds. Vibrational spectroscopy is a powerful tool for identifying and characterizing these different conformers. mdpi.com
The analysis typically involves a combined experimental and theoretical approach. mdpi.com Experimentally, IR and Raman spectra can be recorded under various conditions. For instance, variable-temperature studies can reveal the presence of different conformers by observing changes in the relative intensities of certain absorption bands, which correspond to shifts in the conformational equilibrium.
Theoretically, computational methods such as Density Functional Theory (DFT) are used to calculate the potential energy surface of the molecule, identifying stable conformer geometries and predicting their corresponding vibrational spectra. mdpi.comirjet.net By comparing the computationally predicted spectra for each conformer with the experimental data, specific vibrational bands can be assigned to individual conformers. This combined approach has been successfully used to distinguish between syn and gauche conformers in other fluorinated molecules. mdpi.com Changes in the spectral profile, such as band broadening or shifts in peak positions, can be correlated with the conformational dynamics of the molecule in different environments. nih.gov
X-ray Crystallography for Solid-State Molecular Architecture (if crystalline forms are obtained)
Should this compound be obtained in a solid, crystalline form suitable for single-crystal X-ray diffraction, this technique would provide the most definitive and precise model of its molecular architecture in the solid state. X-ray crystallography elucidates the three-dimensional arrangement of atoms within a crystal lattice by analyzing the diffraction pattern of X-rays passing through the crystal.
This analysis would yield a wealth of structural information, including:
Precise Bond Lengths and Angles : Determining the exact lengths of all covalent bonds (e.g., C-Br, C-O, C-F, C-C) and the angles between them.
Torsion Angles and Conformation : Unambiguously defining the conformation of the 4,4,4-trifluorobutoxy chain in the solid state by detailing the torsion angles along the backbone. This would reveal if the chain adopts a specific extended or folded conformation.
Aromatic Ring Geometry : Confirming the planarity of the benzene ring and measuring any minor distortions caused by the substituents.
Intermolecular Interactions : Revealing how molecules pack together in the crystal lattice. This includes identifying non-covalent interactions such as halogen bonding (involving the bromine atom), dipole-dipole interactions, and van der Waals forces that stabilize the crystal structure. Studies on similar brominated aromatic compounds have detailed the importance of such intermolecular contacts in the solid state. researchgate.net
While a specific crystal structure for this compound is not publicly available, analyses of related structures like 1-bromo-4-iodo-benzene provide a template for the type of detailed structural data that could be obtained. researchgate.net
Chromatographic and Other Analytical Techniques for Reaction Monitoring and Purity Assessment
A variety of analytical techniques are essential for monitoring the synthesis of this compound and assessing the purity of the final product. Chromatographic methods are particularly central to this process.
Gas Chromatography (GC) : Given the likely volatility of the compound, GC is a primary technique for its analysis. A sample is vaporized and passed through a column, separating components based on their boiling points and interactions with the column's stationary phase. For halogenated organic compounds, an Electron Capture Detector (ECD) can be used for high-sensitivity detection, while a Flame Ionization Detector (FID) provides a general-purpose response. Purity is often determined by the area percentage of the main peak in the resulting chromatogram. The use of GC for purity assessment is standard for similar compounds like 1-bromo-4-(trifluoromethoxy)benzene. sigmaaldrich.com
High-Performance Liquid Chromatography (HPLC) : HPLC is another powerful separation technique, well-suited for analyzing aromatic compounds. In reverse-phase HPLC, the compound is passed through a nonpolar stationary phase using a polar mobile phase. The benzene ring in the molecule acts as a chromophore, allowing for sensitive detection using an ultraviolet (UV) detector. HPLC is invaluable for monitoring the progress of a synthesis by quantifying the consumption of reactants and the formation of the product over time.
Mass Spectrometry (MS) : Often coupled with GC (GC-MS), mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound. This confirms the identity of the product and can help identify impurities by their mass-to-charge ratio. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a nearly 1:1 ratio) provides a distinctive signature in the mass spectrum, aiding in the identification of bromine-containing fragments.
These techniques, used in combination, ensure the unambiguous identification and accurate purity determination of synthesized this compound.
Exploration of 1 Bromo 4 4,4,4 Trifluorobutoxy Benzene As a Versatile Chemical Scaffold
Role as a Synthetic Intermediate for Advanced Organic Synthesis
The structural attributes of 1-Bromo-4-(4,4,4-trifluorobutoxy)benzene make it a highly attractive starting material for the synthesis of more elaborate molecular architectures. The presence of the bromine atom on the benzene (B151609) ring provides a reactive handle for a multitude of cross-coupling reactions, which are fundamental to the formation of carbon-carbon and carbon-heteroatom bonds.
Precursor for Complex Polyaromatic and Heterocyclic Systems
The bromo-substituent on the aromatic ring of this compound serves as a key functional group for its elaboration into complex polycyclic aromatic hydrocarbons (PAHs) and heterocyclic systems. Through transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira couplings, the aromatic core can be extended by the introduction of additional aryl, vinyl, or alkynyl groups. For instance, a Suzuki coupling reaction with an appropriate boronic acid derivative can lead to the formation of biphenyl (B1667301) systems, which are common motifs in various functional materials and biologically active molecules.
Furthermore, intramolecular cyclization strategies following an initial intermolecular coupling can pave the way for the synthesis of fused ring systems. The trifluorobutoxy group, being relatively stable, is expected to be well-tolerated under many reaction conditions, allowing for the late-stage construction of the polycyclic or heterocyclic framework. The synthesis of boron-doped PAHs, for example, has been achieved through one-pot strategies involving borylative cyclization of alkyne precursors, highlighting a potential pathway for transforming derivatives of this compound into novel materials nih.govnih.govresearchgate.net.
Building Block in Cascade and Multicomponent Reactions
Cascade reactions, also known as domino or tandem reactions, and multicomponent reactions (MCRs) are powerful synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation, thereby increasing efficiency and reducing waste. The reactivity of the aryl bromide in this compound makes it a suitable candidate for incorporation into such processes.
For example, it could potentially be utilized in a palladium-catalyzed cascade reaction involving an initial Heck or Sonogashira coupling, followed by an intramolecular cyclization to rapidly assemble a heterocyclic core. While specific examples involving this exact molecule are not prevalent in the literature, the general principles of cascade reactions often rely on the versatile reactivity of aryl halides nih.gov. Similarly, in the context of MCRs, this compound could serve as the aryl halide component in reactions such as the Ugi or Passerini reaction, followed by a post-condensation cyclization to generate diverse heterocyclic scaffolds.
Non-Clinical Investigations as a Privileged Scaffold in Drug Discovery and Medicinal Chemistry
The incorporation of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to modulate various physicochemical and pharmacokinetic properties. The trifluorobutoxy group in this compound makes it a "privileged scaffold" – a molecular framework that is likely to bind to a range of biological targets.
Design and Synthesis of Fluorinated Aryl Ether Analogues for Biological Screening
The this compound moiety can be considered a key building block for the generation of libraries of fluorinated aryl ether analogues for biological screening. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its target protein. By using the bromine atom as a point of diversification, a multitude of substituents can be introduced, leading to a wide range of analogues with potentially diverse biological activities. The synthesis of such analogues would typically involve the aforementioned cross-coupling reactions to append various chemical groups to the aromatic ring.
The general utility of similar bromo-fluoro aromatic compounds as precursors to pharmaceuticals is well-established wikipedia.orgpmarketresearch.com. For instance, 1-Bromo-4-(1,1-difluoroethyl)benzene is recognized for its role as a sophisticated pharmaceutical intermediate, where the difluoroethyl group imparts unique electronic and pharmacokinetic properties to the target molecules nbinno.com. It is plausible that the trifluorobutoxy group in the title compound would confer similar, if not enhanced, advantageous properties.
Exploration of Structure-Activity Relationships (SAR) in In Vitro Systems
Once a library of analogues based on the this compound scaffold is synthesized, the next crucial step is the systematic evaluation of their biological activity through in vitro screening. The data obtained from these assays are then used to establish Structure-Activity Relationships (SAR). SAR studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity nih.gov.
By comparing the activity of different analogues, medicinal chemists can deduce which structural modifications lead to an increase or decrease in potency, selectivity, or other desirable properties. For example, the nature of the substituent introduced at the position of the bromine atom (e.g., its size, electronics, and hydrogen bonding capacity) would be systematically varied to probe the binding pocket of the biological target. While specific SAR studies on derivatives of this compound are not yet widely reported, the principles of SAR are universally applied in drug discovery programs mdpi.commdpi.com.
Ligand Design and Molecular Recognition Studies
The trifluorobutoxy-substituted phenyl ring can also play a significant role in ligand design and molecular recognition studies. The fluorine atoms of the trifluoromethyl group are capable of participating in non-covalent interactions, such as hydrogen bonds and halogen bonds, which can contribute to the binding affinity and selectivity of a ligand for its receptor.
Computational methods, such as molecular docking, can be employed to predict the binding mode of ligands containing the this compound scaffold within the active site of a target protein. These in silico studies can guide the design of new analogues with improved binding characteristics. The understanding of these molecular interactions is crucial for the rational design of potent and selective therapeutic agents.
Applications in Advanced Materials Science
There is no available literature detailing the use of this compound as a monomer for the synthesis of functional polymers or oligomers. While fluorinated aryl halides are often utilized in the creation of high-performance polymers like poly(arylene ether)s due to the enhanced properties conferred by fluorine, such as thermal stability and chemical resistance, no studies have specifically reported the polymerization of this particular monomer.
There is a lack of information regarding the role of this compound in the fields of supramolecular chemistry and molecular self-assembly. The presence of a bromine atom and a fluorinated chain could potentially enable halogen bonding and fluorophilic/fluorophobic interactions, which are key driving forces in the formation of ordered supramolecular architectures. Nevertheless, no studies investigating these potential interactions or the self-assembly behavior of this molecule have been published.
Catalytic Applications and Ligand Synthesis Based on the Aromatic Core
No literature was identified that discusses the use of this compound as a precursor for the synthesis of ligands for catalytic applications. Bromo-aromatic compounds are common starting materials in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to build more complex molecular structures, including ligands for transition metal catalysts. Despite this general utility, the application of this specific scaffold in ligand synthesis or catalysis has not been reported.
Future Research Trajectories and Broader Impact of 1 Bromo 4 4,4,4 Trifluorobutoxy Benzene Studies
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of fluorinated aryl ethers like 1-Bromo-4-(4,4,4-trifluorobutoxy)benzene typically involves nucleophilic aromatic substitution or cross-coupling reactions. Future research is expected to focus on developing more sustainable and efficient synthetic routes. This includes the exploration of greener reaction conditions, such as the use of non-toxic solvents and catalysts, and methodologies that minimize waste generation.
Key areas for development include:
Catalyst Innovation: Designing novel catalysts for C-O bond formation that are more active, selective, and reusable.
Alternative Fluorinating Agents: Investigating new sources of the trifluorobutoxy group to avoid harsh reaction conditions.
One-Pot Syntheses: Developing multi-step syntheses that can be performed in a single reaction vessel to improve efficiency and reduce purification steps.
A comparative look at potential synthetic strategies is presented in Table 1.
Table 1: Comparison of Potential Synthetic Methodologies
| Methodology | Potential Advantages | Potential Challenges |
|---|---|---|
| Palladium-Catalyzed C–O Cross-Coupling | High functional group tolerance, good yields. | Catalyst cost and removal, ligand sensitivity. |
| Copper-Catalyzed Chan-Lam Reaction | Milder reaction conditions, use of boronic acids. | Substrate scope limitations, potential for side reactions. |
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers significant advantages for the synthesis of fine chemicals, including improved safety, scalability, and process control. The integration of the synthesis of this compound into flow chemistry platforms could enable more efficient and reproducible production. Automated systems can further accelerate the discovery and optimization of reaction conditions. Future research in this area would likely involve:
Reactor Design: Developing microreactors optimized for the specific reaction kinetics and heat transfer requirements of the synthesis.
In-line Analysis: Integrating analytical techniques like NMR or mass spectrometry for real-time monitoring and optimization of the reaction.
Robotic Systems: Utilizing automated platforms for high-throughput screening of catalysts, solvents, and reaction parameters to rapidly identify optimal synthetic protocols.
Advanced Characterization Beyond Established Techniques
While standard techniques like NMR and mass spectrometry are crucial for structural elucidation, advanced characterization methods can provide deeper insights into the properties of this compound. Future studies could employ techniques such as:
Solid-State NMR: To understand the packing and conformation of the molecule in the solid state, which is important for materials science applications.
X-ray Crystallography: To determine the precise three-dimensional structure of the molecule and its derivatives.
Advanced Mass Spectrometry Techniques: To study fragmentation patterns and gain a more detailed understanding of the molecule's stability and reactivity.
Computational Design and Machine Learning in Compound Discovery
Computational chemistry and machine learning are becoming indispensable tools in chemical research. For this compound, these approaches can be used to:
Predict Properties: Use machine learning models to predict physical, chemical, and biological properties of derivatives, guiding the synthesis of new compounds with desired characteristics. nih.govresearch.googlersc.orgarxiv.orgchemrxiv.org
Reaction Modeling: Employ computational methods to model reaction mechanisms and predict optimal reaction conditions, reducing the need for extensive experimental screening.
Virtual Screening: Screen virtual libraries of compounds based on this compound for potential applications in drug discovery or materials science.
Table 2: Potential Applications of Computational and Machine Learning Approaches
| Approach | Application | Expected Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of electronic properties. | Prediction of reactivity and spectral properties. |
| Molecular Dynamics (MD) | Simulation of molecular behavior over time. | Understanding of conformational flexibility and intermolecular interactions. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity. | Identification of key structural features for desired biological effects. |
Interdisciplinary Collaborations in Chemical Biology and Materials Science
The unique properties imparted by the trifluoroalkoxy group make this compound a valuable building block for creating novel molecules for interdisciplinary applications.
Chemical Biology: The compound could be used as a scaffold for the synthesis of new probes to study biological systems or as a starting material for the development of new therapeutic agents. The trifluorobutoxy group can enhance metabolic stability and cell permeability.
Materials Science: The presence of both a bromine atom (a site for further functionalization) and a fluorinated chain suggests potential applications in the design of new liquid crystals, polymers, and other advanced materials with tailored electronic and physical properties.
Contributions to Fundamental Organic Chemistry Principles
Studies on the synthesis and reactivity of this compound can contribute to a deeper understanding of fundamental principles in organic chemistry. Research in this area could provide insights into:
Reaction Mechanisms: Detailed mechanistic studies of its synthesis and subsequent transformations can elucidate the electronic effects of the trifluorobutoxy group on the reactivity of the aromatic ring.
Structure-Property Relationships: Systematic studies of derivatives of this compound will help to establish clear relationships between molecular structure and macroscopic properties, which is crucial for the rational design of new molecules.
Fluorine Chemistry: Given the growing importance of organofluorine compounds, research on this molecule will add to the body of knowledge in this specialized area of chemistry.
Q & A
Q. What are the standard synthetic routes for 1-Bromo-4-(4,4,4-trifluorobutoxy)benzene, and how do reaction conditions influence yield?
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Characterization involves:
- ¹H/¹³C NMR : Aromatic protons appear as doublets (δ 7.2–7.5 ppm), while CF₃ groups show distinct splitting (δ 119–121 ppm in ¹⁹F NMR) .
- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 285.0) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).
- IR Spectroscopy : C-O-C stretches (~1250 cm⁻¹) and C-Br vibrations (~550 cm⁻¹) validate functional groups .
Q. How does the trifluorobutoxy group influence electrophilic substitution reactions compared to non-fluorinated analogs?
- Methodological Answer : The electron-withdrawing CF₃ group deactivates the benzene ring, directing electrophiles (e.g., NO₂⁺) to the meta position relative to the alkoxy group. This contrasts with non-fluorinated butoxy derivatives, which are ortho/para-directing due to electron-donating alkyl chains. Reactivity is quantified via Hammett constants (σₚ = +0.54 for CF₃), slowing reactions like nitration (requires H₂SO₄/HNO₃ at 50°C vs. room temperature for non-fluorinated analogs) .
Advanced Research Questions
Q. What are the challenges in using this compound in palladium-catalyzed cross-coupling reactions?
- Methodological Answer : The bromine atom participates in Suzuki-Miyaura couplings, but steric hindrance from the trifluorobutoxy group reduces catalytic efficiency. Optimized conditions include:
-
Base : Cs₂CO₃ in toluene/water (3:1) at 80°C for 24 hours.
Side reactions (e.g., proto-deboronation) are minimized by degassing solvents. Yields drop to ~60% compared to simpler aryl bromides (e.g., bromobenzene, 85–90%) .- Data Table : Cross-Coupling Efficiency
| Substrate | Catalyst System | Yield (%) |
|---|---|---|
| 1-Bromo-4-(CF₃-butoxy)benzene | Pd(PPh₃)₄/SPhos | 60 |
| 4-Bromotoluene | Pd(OAc)₂/XPhos | 92 |
Q. How is this compound applied in designing graphene nanoribbons or advanced materials?
- Methodological Answer : The bromine serves as a directing group in bottom-up synthesis of graphene nanoribbons. Under UHV conditions, the compound undergoes thermally induced dehydrogenation on metal surfaces (e.g., Au(111)), forming C-C bonds. The trifluorobutoxy group enhances solubility in non-polar solvents (e.g., hexane), critical for spin-coating precursors onto substrates. STM imaging confirms edge-controlled growth, with widths <5 nm .
Q. What methodologies assess its interactions with biological targets (e.g., enzymes or membranes)?
- Methodological Answer :
- Molecular Docking : Simulations (AutoDock Vina) predict binding affinities to hydrophobic enzyme pockets (e.g., cytochrome P450). The CF₃ group’s hydrophobicity increases binding energy (−8.2 kcal/mol vs. −6.5 for non-fluorinated analogs) .
- In Vitro Assays : MIC (Minimum Inhibitory Concentration) tests against Candida albicans show activity at 128 µg/mL, linked to membrane disruption via fluorophilic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
